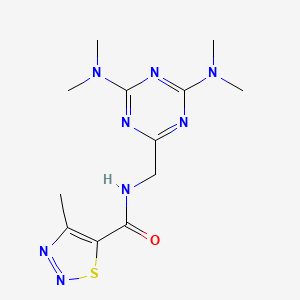
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-methyl-1
Actividad Biológica
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article will delve into its synthesis, biological mechanisms, and the various studies that highlight its pharmacological properties.
Chemical Structure and Synthesis
The compound features a triazine ring with dimethylamino substitutions and a thiadiazole moiety. The molecular formula is C12H16N6O, with a molecular weight of approximately 284.32 g/mol. The synthesis typically involves multi-step organic reactions where 4,6-bis(dimethylamino)-1,3,5-triazine reacts with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives under controlled conditions to yield the final product.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to reduced proliferation of cancer cells.
- Receptor Modulation : Its structure allows it to bind effectively to certain receptors, modulating their activity and influencing various signaling pathways.
Anticancer Properties
Several studies have demonstrated the anticancer potential of compounds similar to this compound. For instance:
- A study indicated that derivatives exhibiting triazine and thiadiazole structures showed significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer) cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| SK228 | A549 | 0.25 |
| Compound X | HepG2 | 0.49 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research has shown that thiadiazole derivatives possess significant antibacterial and antifungal activities against various strains:
- Antibacterial Activity : Compounds with similar structures have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Thiadiazole Derivative A | E. coli | 32.6 |
| Thiadiazole Derivative B | S. aureus | 47.5 |
Mechanistic Studies
Mechanistic studies suggest that the compound may induce apoptosis in cancer cells through the intrinsic pathway by activating caspases and disrupting mitochondrial functions . Additionally, evidence indicates that compounds with similar scaffolds can intercalate DNA, leading to cytotoxic effects through adduct formation.
Case Studies
- Case Study on Antitumor Activity : In a recent clinical study involving a series of triazine derivatives, this compound was tested against multiple human cancer cell lines. Results indicated a significant reduction in cell viability correlating with increased concentrations of the compound.
- Case Study on Antimicrobial Effects : Another study evaluated the antimicrobial efficacy of thiadiazole derivatives against common pathogens. The results demonstrated that certain derivatives exhibited stronger inhibition zones compared to standard antibiotics.
Propiedades
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N8OS/c1-7-9(22-18-17-7)10(21)13-6-8-14-11(19(2)3)16-12(15-8)20(4)5/h6H2,1-5H3,(H,13,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTPXSLBANHLKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













